3-(4-Fluoro-benzyloxy)-benzoic acid

Description

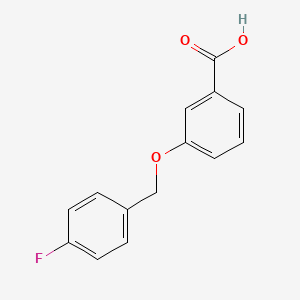

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-fluorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGZUAFLKNHSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359456 | |

| Record name | 3-(4-Fluoro-benzyloxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457-97-6 | |

| Record name | 3-(4-Fluoro-benzyloxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(4-fluorophenyl)methoxy]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluoro-benzyloxy)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluoro-benzyloxy)-benzoic acid is a fluorinated aromatic carboxylic acid. Its structure, featuring a benzoic acid core, an ether linkage, and a fluorinated benzyl group, makes it a valuable building block in organic synthesis and medicinal chemistry. The presence of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, making this class of compounds particularly interesting for drug discovery. This document provides a comprehensive overview of the known chemical properties, spectral characteristics, and synthetic methodologies related to this compound.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 457-97-6 | [1] |

| Molecular Formula | C₁₄H₁₁FO₃ | N/A |

| Molecular Weight | 246.24 g/mol | [2][3] |

| Appearance | White solid | [1] |

| Melting Point | 148 °C (recrystallized from acetic acid) | [1] |

| Boiling Point | 413.1 ± 25.0 °C (Predicted) | [1] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [1] |

| Storage Conditions | Sealed in a dry environment at room temperature. | [1] |

| Purity (Commercial) | Typically >97% | [1] |

Spectral Analysis

While specific experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | ~13 ppm (s, 1H): Carboxylic acid proton (COOH). ~7.0-8.0 ppm (m): Aromatic protons on both benzene rings. The protons on the benzoic acid ring will appear as a complex multiplet. The protons on the fluorobenzyl ring will show characteristic splitting due to fluorine coupling. ~5.1 ppm (s, 2H): Methylene protons of the benzylic ether (-O-CH₂-). |

| ¹³C NMR | ~167 ppm: Carboxylic acid carbonyl carbon (C=O). ~160-164 ppm (d): Carbon attached to fluorine (C-F) with a large ¹JCF coupling constant. ~115-158 ppm: Aromatic carbons. ~70 ppm: Methylene carbon of the benzylic ether (-O-CH₂-). |

| IR Spectroscopy | 2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.[4] ~1700-1680 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.[4] ~1320-1210 cm⁻¹: C-O stretch. ~1250-1000 cm⁻¹: C-F stretch. |

| Mass Spectrometry | m/z ~246.24: Molecular ion peak [M]⁺. Expected Fragments: Loss of COOH (m/z ~201), cleavage at the ether bond leading to fluorobenzyl cation (m/z ~109). |

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound is the Williamson ether synthesis, followed by ester hydrolysis.

Methodology:

-

Step 1: Williamson Ether Synthesis. Methyl 3-hydroxybenzoate is deprotonated with a suitable base, such as potassium carbonate, to form a phenoxide. This nucleophile then reacts with 4-fluorobenzyl bromide via an SN2 reaction to form the ether linkage, yielding methyl 3-(4-fluorobenzyloxy)benzoate.

-

Step 2: Saponification (Ester Hydrolysis). The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide in a water/methanol mixture, followed by acidification.

Detailed Protocol:

-

Materials:

-

Methyl 3-hydroxybenzoate

-

4-Fluorobenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

-

Procedure:

-

To a solution of methyl 3-hydroxybenzoate (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension vigorously and add 4-fluorobenzyl bromide (1.1 eq) dropwise.

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude methyl 3-(4-fluorobenzyloxy)benzoate.

-

Dissolve the crude ester in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).

-

Cool the solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.

-

A white precipitate of this compound will form.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent like aqueous ethanol or acetic acid.[1]

-

-

Characterization: The final product's identity and purity should be confirmed using melting point analysis, NMR spectroscopy, and mass spectrometry, comparing the results with the expected values.

Relevance in Drug Development and Medicinal Chemistry

The this compound scaffold is of significant interest to drug development professionals. The fluorobenzyl ether motif is present in several biologically active molecules. For instance, the isomeric compound 4-((3-fluorobenzyl)oxy)benzoic acid is a known metabolite of Safinamide, a selective MAO-B inhibitor used as an adjunctive treatment for Parkinson's disease.[5]

The incorporation of a fluorine atom can:

-

Enhance Metabolic Stability: The C-F bond is strong and can block sites of oxidative metabolism.

-

Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity of the carboxylic acid group, affecting solubility and cell membrane permeability.

-

Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.

Given these properties, this compound serves as a versatile starting material or intermediate for synthesizing novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 3-(4-Fluoro-benzyloxy)-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthetic pathway for 3-(4-fluoro-benzyloxy)-benzoic acid, a valuable intermediate in pharmaceutical research and development. The synthesis involves a two-step process commencing with the esterification of 3-hydroxybenzoic acid, followed by a Williamson ether synthesis, and concluding with the hydrolysis of the resulting ester. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic route.

Core Synthesis Pathway

The most common and efficient synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the protection of the carboxylic acid functional group of 3-hydroxybenzoic acid as a methyl ester. This is a critical step to prevent unwanted side reactions during the subsequent etherification. The second step is a Williamson ether synthesis, where the phenoxide of methyl 3-hydroxybenzoate is reacted with 4-fluorobenzyl halide to form the desired ether linkage. The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid.

| Step | Reaction | Reactants | Product |

| 1 | Fischer Esterification | 3-Hydroxybenzoic acid, Methanol, Sulfuric acid (catalyst) | Methyl 3-hydroxybenzoate |

| 2 | Williamson Ether Synthesis | Methyl 3-hydroxybenzoate, 4-Fluorobenzyl bromide, Potassium carbonate | Methyl 3-(4-fluorobenzyloxy)benzoate |

| 3 | Hydrolysis | Methyl 3-(4-fluorobenzyloxy)benzoate, Sodium hydroxide, Water, Hydrochloric acid | This compound |

Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxybenzoate

This procedure is adapted from the standard Fischer esterification of benzoic acids.

Materials:

-

3-Hydroxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3-hydroxybenzoic acid and an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-hydroxybenzoate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of Methyl 3-(4-fluorobenzyloxy)benzoate

This protocol is based on the principles of the Williamson ether synthesis.

Materials:

-

Methyl 3-hydroxybenzoate

-

4-Fluorobenzyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve methyl 3-hydroxybenzoate in anhydrous acetone.

-

Add an excess of anhydrous potassium carbonate to the solution. This will act as the base to deprotonate the phenolic hydroxyl group.

-

To the stirred suspension, add 4-fluorobenzyl bromide dropwise.

-

Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction's completion using TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the potassium salts.

-

Remove the acetone from the filtrate using a rotary evaporator.

-

The resulting crude methyl 3-(4-fluorobenzyloxy)benzoate can be purified by column chromatography or recrystallization.

Step 3: Synthesis of this compound

This procedure outlines the hydrolysis of the methyl ester to the final carboxylic acid.

Materials:

-

Methyl 3-(4-fluorobenzyloxy)benzoate

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Beaker

-

Buchner funnel

Procedure:

-

In a round-bottom flask, dissolve methyl 3-(4-fluorobenzyloxy)benzoate in a mixture of methanol and water.

-

Add a stoichiometric excess of sodium hydroxide to the solution.

-

Heat the mixture to reflux and monitor the hydrolysis by TLC until all the starting ester has been consumed.

-

After cooling the reaction mixture, remove the methanol via rotary evaporation.

-

Carefully acidify the remaining aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the carboxylic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as acetic acid.[1]

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield |

| 3-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 201-204 | - |

| Methyl 3-hydroxybenzoate | C₈H₈O₃ | 152.15 | 78-81 | High |

| 4-Fluorobenzyl bromide | C₇H₆BrF | 189.03 | 39-41 | - |

| Methyl 3-(4-fluorobenzyloxy)benzoate | C₁₅H₁₃FO₃ | 260.26 | Not widely reported | Good |

| This compound | C₁₄H₁₁FO₃ | 246.23 | 148[1] | Good |

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall synthesis pathway for this compound.

Caption: Detailed experimental workflow for the three-step synthesis.

References

Purity Analysis of 3-(4-Fluoro-benzyloxy)-benzoic Acid: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the purity analysis of 3-(4-Fluoro-benzyloxy)-benzoic acid.

This guide provides a comprehensive overview of the analytical methodologies for determining the purity of this compound (CAS No. 457-97-6), a key intermediate in pharmaceutical synthesis. The document outlines its physicochemical properties, detailed experimental protocols for purity assessment by High-Performance Liquid Chromatography (HPLC) and acid-base titration, and a logical workflow for a comprehensive purity evaluation.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 457-97-6 | [1][2] |

| Molecular Formula | C14H11FO3 | [1][3] |

| Molecular Weight | 246.24 g/mol | [3] |

| Chemical Structure |

|

Note: The chemical structure is provided for illustrative purposes.

Analytical Methods for Purity Determination

A combination of chromatographic and titrimetric methods is recommended for a comprehensive purity analysis of this compound. HPLC provides detailed information on the presence of impurities, while titration offers an accurate determination of the overall acidic content (assay).

High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC with UV detection is a powerful technique for separating and quantifying this compound and its potential process-related impurities. The acidic nature of the analyte necessitates the use of an acidic mobile phase to ensure good peak shape and retention.

Experimental Protocol:

| Parameter | Recommended Conditions |

| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |

| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid |

| Gradient | Isocratic or gradient elution can be developed based on the impurity profile. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidic water. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 230 nm (or a wavelength determined by UV spectral analysis of the main component) |

| Column Temperature | 30 °C |

| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection. |

| Standard Preparation | Prepare a reference standard of this compound with a known purity at the same concentration as the sample. |

| Quantification | Purity is determined by the area percentage method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks. For a more accurate assay, a calibration curve can be constructed using a certified reference standard. |

Acid-Base Titration

Acid-base titration is a classic and reliable method for determining the assay of an acidic compound. This method quantifies the total acidic content of the sample.

Experimental Protocol:

| Parameter | Recommended Procedure |

| Titrant | 0.1 N Sodium Hydroxide (NaOH), standardized |

| Indicator | Phenolphthalein solution (1% in ethanol) |

| Solvent | A mixture of ethanol and water (1:1 v/v), neutralized to the indicator endpoint |

| Sample Preparation | Accurately weigh approximately 500 mg of this compound and dissolve it in 50 mL of the neutralized solvent mixture. |

| Procedure | Add 2-3 drops of phenolphthalein indicator to the sample solution. Titrate with standardized 0.1 N NaOH until a persistent faint pink color is observed. Record the volume of NaOH consumed. |

| Calculation | The percentage assay is calculated using the following formula: % Assay = (V x N x E) / W x 100 Where: V = Volume of NaOH consumed (in L) N = Normality of the NaOH solution E = Equivalent weight of this compound (246.24 g/mol ) W = Weight of the sample (in g) |

Workflow and Data Interpretation

A systematic workflow ensures accurate and reliable purity analysis. The following diagrams illustrate the overall process and the contribution of each analytical technique to the final purity assessment.

Conclusion

The purity of this compound can be effectively determined through a combination of HPLC for impurity profiling and acid-base titration for assay determination. The methodologies outlined in this guide provide a robust framework for the quality control and characterization of this important pharmaceutical intermediate. Adherence to good laboratory practices and proper method validation are essential for ensuring the accuracy and reliability of the results.

References

Potential Biological Activity of 3-(4-Fluoro-benzyloxy)-benzoic acid: A Technical Guide

Disclaimer: This document summarizes the potential biological activities of 3-(4-Fluoro-benzyloxy)-benzoic acid based on available scientific literature for structurally related compounds. As of the latest search, no direct experimental data on the biological evaluation of this specific compound has been publicly reported. Therefore, the information presented herein is inferential and intended to guide future research.

Introduction

Benzoic acid and its derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The therapeutic potential of these molecules is significantly influenced by the substitution patterns on the phenyl ring.[1] This guide focuses on the potential biological activities of this compound, a molecule that combines the benzoic acid scaffold with a fluorinated benzyloxy moiety. The introduction of a benzyloxy group and fluorine substitution can modulate the compound's lipophilicity, electronic properties, and binding interactions with biological targets, making it a molecule of interest for drug discovery.

Synthesis of this compound

A plausible synthetic route for this compound involves the Williamson ether synthesis, a common method for forming ethers. The general protocol would involve the reaction of a salt of 3-hydroxybenzoic acid with 4-fluorobenzyl halide.

Proposed Experimental Protocol

-

Deprotonation of 3-hydroxybenzoic acid: A solution of 3-hydroxybenzoic acid in a suitable polar aprotic solvent (e.g., dimethylformamide - DMF, or acetone) is treated with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to form the corresponding phenoxide salt.

-

Nucleophilic Substitution: 4-Fluorobenzyl bromide or chloride is added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the halide from the benzyl group to form the ether linkage.

-

Reaction Conditions: The reaction is typically stirred at an elevated temperature (e.g., 55-80°C) for several hours to ensure completion.[3]

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove the inorganic salts. The solvent is evaporated under reduced pressure. The crude product is then purified, for example, by recrystallization or column chromatography, to yield pure this compound.

Below is a conceptual workflow for the proposed synthesis.

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activities and Mechanisms of Action

While direct evidence is lacking for this compound, the activities of structurally similar compounds suggest several promising avenues for investigation.

Anticancer and Cytotoxic Activity

Benzoic acid derivatives with a benzyloxy group have shown potential as anticancer agents.[4] One of the explored mechanisms is the inhibition of protein kinase CK2, a serine/threonine kinase involved in cell growth, proliferation, and suppression of apoptosis. A structure-activity relationship study of related compounds revealed that a benzyloxy group at the 3-position of the benzoic acid moiety could maintain potent CK2 inhibitory activity and lead to significant antiproliferative effects.[4]

Another potential anticancer mechanism for benzoic acid derivatives is the inhibition of histone deacetylases (HDACs).[4] HDAC inhibitors can reactivate tumor suppressor genes, making them a key target in cancer therapy.[4]

Antimicrobial Activity

Benzyl and benzoyl benzoic acid derivatives have been identified as inhibitors of the interaction between the bacterial RNA polymerase (RNAP) core enzyme and the sigma (σ) factor.[5] This interaction is crucial for the initiation of transcription in bacteria. By inhibiting the formation of the RNAP holoenzyme, these compounds can suppress bacterial transcription and growth.[5] A representative compound from a study demonstrated significant activity against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 0.5 μg/mL.[5] The benzoic acid group was found to be critical for this activity, likely forming an ionic bond with the binding site on the RNAP β' subunit.[5]

Anti-inflammatory Activity

The anti-inflammatory potential of benzoic acid derivatives is also an area of active research. Some derivatives have been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] The substitution pattern on the aromatic ring is critical for this activity.[4]

VLA-4 Antagonism

A series of benzoic acid derivatives has been synthesized and evaluated as antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in cell adhesion and inflammation.[6] One potent compound from this series demonstrated an IC50 value of 0.51 nM and showed efficacy in a rat pleurisy model when administered orally.[6]

Quantitative Data for Structurally Related Compounds

To provide a context for the potential potency of this compound, the following table summarizes quantitative data for some related benzoic acid derivatives from the literature.

| Compound Class/Name | Target/Assay | Cell Line/Organism | Activity Metric | Value |

| Quinazolinone Derivatives | Cytotoxicity | MCF-7 | IC50 | 100 µM/ml[1] |

| 4-((2-hydroxynaphthalen-1-yl)methyleneamino) benzoic acid | Cytotoxicity | Human cervical cancer | IC50 | 17.84 µM[1] |

| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate derivatives | Cytotoxicity | MCF-7, HCT-116 | IC50 | 15.6 - 18.7 µM[1] |

| Benzoic acid VLA-4 antagonist (12l) | VLA-4 antagonism | - | IC50 | 0.51 nM[6] |

| Benzyl benzoic acid derivative (5e) | Antimicrobial | S. pneumoniae | MIC | 1 µg/mL[5] |

| 2,5-Dihydroxybenzoic Acid | HDAC Inhibition | - | % Inhibition (at 1000 µM) | 22.8%[4] |

| Dimethoxy Benzoic Acid | HDAC Inhibition | - | % Inhibition (at 1000 µM) | 8.33%[4] |

Illustrative Experimental Protocols for Biological Evaluation

Given the potential activities, a primary screening of this compound could involve anticancer and antimicrobial assays.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is a generalized method to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[1]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]

Caption: General workflow for an in vitro anticancer MTT assay.

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, this compound might interfere with signaling pathways crucial for cell survival and proliferation, such as those regulated by protein kinases. The diagram below illustrates a generalized kinase inhibition pathway that could be a potential mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(4-Fluoro-benzyloxy)-benzoic Acid: A Versatile Fragment in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic use of molecular fragments is paramount to the development of novel therapeutics with enhanced efficacy and safety profiles. Among these, fluorinated benzoic acid derivatives have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity. This technical guide focuses on the promising, yet underexplored, fragment, 3-(4-Fluoro-benzyloxy)-benzoic acid . While direct and extensive research on this specific molecule is limited, this document will provide a comprehensive overview of its potential applications by drawing parallels with structurally related compounds. We will delve into its synthesis, potential biological targets, and the experimental protocols necessary for its evaluation, providing a foundational resource for its incorporation into drug discovery programs.

Synthesis and Characterization

The synthesis of this compound can be accomplished through several established synthetic routes. A common and efficient method is the Williamson ether synthesis.

General Synthetic Protocol: Williamson Ether Synthesis

This protocol describes a general method for the synthesis of this compound from 3-hydroxybenzoic acid and 4-fluorobenzyl bromide.

Materials:

-

Methyl 3-hydroxybenzoate

-

4-Fluorobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Esterification of 3-hydroxybenzoic acid: To protect the carboxylic acid, 3-hydroxybenzoic acid is first converted to its methyl ester, methyl 3-hydroxybenzoate, using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid).

-

Ether Synthesis:

-

To a solution of methyl 3-hydroxybenzoate in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-fluorobenzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude methyl 3-(4-fluorobenzyloxy)benzoate.

-

-

Saponification:

-

Dissolve the crude ester in a mixture of THF, methanol, and water.

-

Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the organic solvents under reduced pressure.

-

Acidify the remaining aqueous solution with 1N HCl to a pH of 2-3, which will precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Potential Biological Targets and Therapeutic Areas

Anti-inflammatory Activity

Benzoic acid derivatives are well-known for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) enzymes.[1] The this compound scaffold could be explored for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Prostaglandin E2 (EP) Receptor Antagonism: Derivatives of benzoic acid have been identified as potent and selective antagonists of the EP4 receptor, a key player in inflammation and pain pathways.[2][3]

Metabolic Diseases

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: The benzyloxy-benzylamino chemotype, which is structurally related, has been investigated for the development of PPARα agonists, indicating a potential role in treating metabolic disorders like dyslipidemia.[4]

Enzyme Inhibition

The fluorinated benzyloxy-benzoic acid core is a versatile scaffold for designing enzyme inhibitors.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: The morpholide of 3-fluorobenzoic acid has been proposed as a potential FAAH inhibitor.[5] FAAH is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for pain and anxiety.

-

Monoamine Oxidase B (MAO-B) Inhibition: The related compound, 4-[(3-Fluorobenzyl)oxy]benzoic acid, is a known metabolite of the MAO-B inhibitor Safinamide, which is used in the treatment of Parkinson's disease.[6] This suggests that derivatives of this compound could be explored as potential MAO-B inhibitors.

-

Protein Tyrosine Phosphatase (PTP) Inhibition: Fluorinated benzoic acids serve as intermediates in the synthesis of PTP-MEG2 inhibitors, which are being investigated for the treatment of type 2 diabetes.[7]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro and in vivo assays can be employed.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a target enzyme (e.g., COX-2, FAAH).

Materials:

-

Purified target enzyme

-

Substrate for the enzyme (e.g., arachidonic acid for COX, a fluorescent substrate for FAAH)

-

Assay buffer specific to the enzyme

-

This compound (dissolved in DMSO)

-

Positive control inhibitor

-

96-well microplate

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the diluted test compound or positive control to the respective wells. Include a vehicle control (DMSO).

-

Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Incubate the plate for a defined period.

-

Stop the reaction (if necessary) and measure the product formation using a plate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the anti-inflammatory activity of a compound.[8]

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin)

-

1% Carrageenan solution in saline

-

Pletysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the animals into groups: vehicle control, positive control, and test compound groups (at various doses).

-

Administer the test compound or controls orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Quantitative Data

As of the writing of this guide, specific quantitative data such as IC50 values, binding affinities, or pharmacokinetic parameters for this compound are not available in the public domain. The tables below are provided as templates for researchers to populate as data becomes available.

Table 1: In Vitro Biological Activity of this compound

| Target | Assay Type | IC50 / EC50 (µM) | Reference |

| e.g., COX-2 | Enzyme Inhibition | Data not available | |

| e.g., PPARα | Reporter Gene Assay | Data not available | |

| e.g., FAAH | Enzyme Inhibition | Data not available |

Table 2: In Vivo Pharmacokinetic Properties of this compound (Rodent Model)

| Parameter | Value | Units |

| Bioavailability (F) | Data not available | % |

| Maximum Concentration (Cmax) | Data not available | ng/mL |

| Time to Cmax (Tmax) | Data not available | h |

| Area Under the Curve (AUC) | Data not available | ng*h/mL |

| Half-life (t½) | Data not available | h |

| Clearance (CL) | Data not available | mL/min/kg |

| Volume of Distribution (Vd) | Data not available | L/kg |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway where this compound derivatives might be active and a general workflow for its investigation in a drug discovery context.

References

- 1. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]

In Silico Prediction of ADMET Properties for 3-(4-Fluoro-benzyloxy)-benzoic Acid: A Technical Guide

Affiliation: Google Research

Abstract

The successful development of a novel therapeutic agent hinges on a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early-stage assessment of these properties is crucial for mitigating late-stage clinical failures and reducing the overall cost and timeline of drug discovery. This technical guide provides a comprehensive in silico evaluation of the ADMET properties of 3-(4-Fluoro-benzyloxy)-benzoic acid, a novel small molecule with therapeutic potential. Utilizing a panel of validated and publicly accessible computational tools, including SwissADME, pkCSM, and admetSAR, this report details the predicted pharmacokinetic and toxicological profile of the compound. All quantitative data are summarized in structured tables for clarity and comparative analysis. Detailed methodologies for the in silico predictions are provided, and key conceptual workflows are visualized using Graphviz diagrams to offer a clear and in-depth understanding for researchers, scientists, and drug development professionals.

Introduction

The journey of a drug from initial discovery to market approval is fraught with challenges, with a significant number of candidates failing due to suboptimal ADMET properties. In silico, or computational, ADMET prediction has emerged as an indispensable tool in modern drug discovery, allowing for the early and rapid assessment of a compound's potential viability.[1][2] By modeling the interactions of a molecule with biological systems, these methods provide crucial insights that guide lead optimization and candidate selection, ultimately de-risking the drug development pipeline.[3]

This compound is a synthetic organic compound of interest in medicinal chemistry. Its structural features, including a fluorinated benzyl ether linked to a benzoic acid moiety, suggest potential for biological activity. However, a comprehensive understanding of its ADMET profile is essential before committing to extensive preclinical and clinical development.

This guide presents a detailed in silico ADMET profile of this compound. By leveraging a suite of well-established predictive models, we aim to provide a foundational understanding of its likely behavior in a biological system.

In Silico ADMET Prediction Workflow

The prediction of ADMET properties for this compound was conducted using a systematic in silico workflow. This process begins with defining the molecular structure in a machine-readable format, followed by sequential analysis using a curated set of predictive online tools. Each tool employs distinct algorithms and underlying datasets to forecast various ADMET parameters.

Experimental Protocols

The in silico evaluation of this compound was performed using three publicly accessible and widely recognized web-based platforms: SwissADME, pkCSM, and admetSAR 2.0. The canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound, FC1=CC=C(C=C1)COC2=CC=CC(=C2)C(O)=O, was used as the input for all predictions.

3.1. SwissADME Analysis

The SwissADME web server was utilized to predict physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[4] The SMILES string of the compound was submitted to the platform, and the default settings were used for all calculations. The "BOILED-Egg" graphical model for predicting gastrointestinal absorption and blood-brain barrier penetration was also generated and analyzed.

3.2. pkCSM Analysis

The pkCSM web server was employed to predict a broad range of ADMET properties using a graph-based signature method.[5] The SMILES string was submitted to the "Predict" module of the server. Predictions for absorption (including water solubility, Caco-2 permeability, and intestinal absorption), distribution (including VDss, fraction unbound, and BBB permeability), metabolism (CYP450 substrate and inhibitor models), excretion (total clearance), and toxicity (including AMES toxicity, hERG I inhibition, and oral rat acute toxicity) were obtained.

3.3. admetSAR 2.0 Analysis

The admetSAR 2.0 web server was used to predict a comprehensive set of ADMET-related properties. The SMILES string was submitted to the "ADMET Predict" function. The platform generated predictions for properties related to absorption, distribution, metabolism, excretion, and toxicity, including human intestinal absorption, Caco-2 permeability, blood-brain barrier penetration, P-glycoprotein substrate and inhibitor status, various cytochrome P450 inhibitions, hERG inhibition, and carcinogenicity.[1]

Results: Predicted ADMET Profile

The following tables summarize the quantitative in silico ADMET predictions for this compound from the SwissADME, pkCSM, and admetSAR 2.0 platforms.

Physicochemical Properties and Drug-Likeness

| Parameter | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 246.23 g/mol | SwissADME |

| LogP (iLOGP) | 3.08 | SwissADME |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | SwissADME |

| Number of Hydrogen Bond Acceptors | 3 | SwissADME |

| Number of Hydrogen Bond Donors | 1 | SwissADME |

| Lipinski's Rule of Five Violations | 0 | SwissADME |

| Bioavailability Score | 0.55 | SwissADME |

Absorption

| Parameter | Predicted Value | Interpretation | Source |

|---|---|---|---|

| Water Solubility (logS) | -3.543 mol/L | Soluble | pkCSM |

| Caco-2 Permeability (logPapp) | 0.733 | Low Permeability | pkCSM |

| Human Intestinal Absorption (%) | 92.518 % | High Absorption | pkCSM |

| Human Intestinal Absorption | Positive | Well Absorbed | admetSAR 2.0 |

| P-glycoprotein Substrate | No | Not a substrate | SwissADME |

Distribution

| Parameter | Predicted Value | Interpretation | Source |

|---|---|---|---|

| Volume of Distribution (VDss, log L/kg) | -0.088 L/kg | Moderate Distribution | pkCSM |

| Fraction Unbound (Fu) | 0.174 | High Plasma Protein Binding | pkCSM |

| BBB Permeability (logBB) | -0.457 | Moderately Permeable | pkCSM |

| BBB Permeant | Yes | Can cross the BBB | SwissADME |

| CNS Permeability (logPS) | -2.457 | Low CNS Permeability | pkCSM |

Metabolism

| Parameter | Predicted Value | Interpretation | Source |

|---|---|---|---|

| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 | SwissADME / pkCSM |

| CYP2C9 Inhibitor | Yes | Likely to inhibit CYP2C9 | SwissADME / pkCSM |

| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19 | SwissADME / pkCSM |

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 | SwissADME / pkCSM |

| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4 | SwissADME / pkCSM |

| CYP2D6 Substrate | No | Not a substrate | pkCSM |

| CYP3A4 Substrate | No | Not a substrate | pkCSM |

Excretion

| Parameter | Predicted Value | Interpretation | Source |

|---|---|---|---|

| Total Clearance (log ml/min/kg) | 0.312 ml/min/kg | Moderate Clearance | pkCSM |

| Renal OCT2 Substrate | No | Not a substrate | pkCSM |

Toxicity

| Parameter | Predicted Value | Interpretation | Source |

|---|---|---|---|

| AMES Toxicity | No | Non-mutagenic | pkCSM |

| Carcinogenicity | Negative | Non-carcinogenic | admetSAR 2.0 |

| hERG I Inhibitor | No | Low risk of cardiotoxicity | pkCSM |

| hERG II Inhibitor | No | Low risk of cardiotoxicity | pkCSM |

| Oral Rat Acute Toxicity (LD50) | 2.561 mol/kg | Category IV (Slightly toxic) | pkCSM |

| Hepatotoxicity | No | Low risk of liver injury | pkCSM |

| Skin Sensitisation | No | Unlikely to be a skin sensitizer | pkCSM |

Discussion of Predicted ADMET Profile

The in silico analysis of this compound provides a promising initial ADMET profile, suggesting its potential as a drug candidate.

Physicochemical Properties and Drug-Likeness: The compound adheres to Lipinski's Rule of Five, with a molecular weight of 246.23 g/mol , a LogP of 3.08, and appropriate numbers of hydrogen bond donors and acceptors. This suggests good potential for oral bioavailability. The bioavailability score of 0.55 further supports this prediction.

Absorption: The predicted high intestinal absorption is a favorable characteristic for an orally administered drug. While the Caco-2 permeability is predicted to be low, the overall high absorption suggests that other mechanisms may contribute to its uptake. The compound is not predicted to be a substrate of P-glycoprotein, which is advantageous as it is less likely to be subject to efflux from cells.

Distribution: The predicted volume of distribution suggests moderate distribution into tissues. A significant finding is the prediction that the compound can cross the blood-brain barrier (BBB). This is a critical consideration for drugs targeting the central nervous system (CNS) but may be an undesirable side effect for peripherally acting drugs. The fraction unbound in plasma is relatively low, indicating high plasma protein binding, which can influence the drug's distribution and clearance.

Metabolism: The predictions indicate that this compound is likely to be an inhibitor of the CYP2C9 enzyme. This is a significant finding, as CYP2C9 is responsible for the metabolism of many clinically important drugs, and inhibition could lead to drug-drug interactions. The compound is not predicted to be a substrate or inhibitor of other major CYP450 isoforms, which is a favorable characteristic.

Excretion: The predicted total clearance is moderate, suggesting a reasonable rate of elimination from the body.

Toxicity: The toxicity profile appears to be favorable. The compound is predicted to be non-mutagenic (AMES negative) and non-carcinogenic. Furthermore, it is not predicted to be an inhibitor of the hERG channel, reducing the risk of cardiotoxicity. The acute oral toxicity in rats is predicted to be low.

Conceptual ADMET Pathway

The following diagram illustrates the conceptual journey of an orally administered drug like this compound through the body, highlighting the key ADMET processes.

Conclusion

This in silico investigation provides a comprehensive and encouraging initial ADMET profile for this compound. The compound exhibits many drug-like characteristics, including good predicted oral absorption and a favorable toxicity profile. Key areas for consideration in future experimental studies include the potential for blood-brain barrier penetration and the predicted inhibition of the CYP2C9 enzyme. These computational predictions serve as a valuable foundation for guiding the next steps in the drug discovery and development process for this compound. It is imperative that these in silico findings are validated through subsequent in vitro and in vivo experimental studies.

References

- 1. 3-(Benzyloxy)-4-bromo-2-fluorobenzoic acid | C14H10BrFO3 | CID 177687461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Benzyloxy)-3,4-difluorobenzoic acid | C14H10F2O3 | CID 151244602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(4-Fluorophenyl)benzoic acid | C13H9FO2 | CID 2782688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermochemical Properties of Substituted Benzoic Acids with a Focus on 3-(4-Fluoro-benzyloxy)-benzoic acid

Introduction

3-(4-Fluoro-benzyloxy)-benzoic acid is a derivative of benzoic acid, a fundamental structure in organic chemistry and drug development. Its thermochemical properties are crucial for understanding its stability, solubility, and behavior during chemical processing and formulation. These properties are dictated by the interplay of the carboxylic acid group, the benzyloxy moiety, and the fluorine substituent. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the key thermochemical parameters and the experimental techniques used for their determination.

Estimated Thermochemical Profile of this compound

Based on the analysis of related compounds, the following trends can be anticipated for this compound:

-

Melting Point: The presence of the bulky benzyloxy group is expected to result in a higher melting point compared to simpler benzoic acids. For comparison, 3-benzyloxybenzoic acid has a melting point of 133-137 °C[1]. The fluorine substitution may have a minor influence on the melting point.

-

Enthalpy of Combustion and Formation: The standard molar enthalpy of combustion is a measure of the energy released upon complete combustion. For benzoic acid, a standard reference material in combustion calorimetry, the enthalpy of combustion is well-established. The introduction of the fluoro-benzyloxy group will alter this value. Computational methods, such as the G4 quantum-chemical method, have been shown to provide gas-phase enthalpies of formation for substituted benzoic acids that are in good agreement with experimental data[2].

-

Thermal Stability: The thermal stability of the molecule can be assessed using techniques like Thermogravimetric Analysis (TGA). Decomposition is likely to initiate with the cleavage of the benzyloxy ether linkage or decarboxylation.

Thermochemical Data of Related Compounds

To provide a quantitative context, the following tables summarize key thermochemical data for fluorobenzoic acid and benzyloxybenzoic acid isomers.

Table 1: Physical and Thermochemical Properties of Fluorobenzoic Acid Isomers

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |

| 2-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 122-125 | 3.27 |

| 3-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 123 | 3.86[3] |

| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 184 | 4.14[4] |

Table 2: Physical Properties of Benzyloxybenzoic Acid Isomers

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 2-Benzyloxybenzoic acid | C₁₄H₁₂O₃ | 228.24 | 104-106 |

| 3-Benzyloxybenzoic acid | C₁₄H₁₂O₃ | 228.24 | 133-137[1] |

| 4-Benzyloxybenzoic acid | C₁₄H₁₂O₃ | 228.24 | 175-178 |

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical properties relies on a set of well-established experimental techniques. The following sections detail the methodologies for combustion calorimetry, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Combustion Calorimetry

Combustion calorimetry is the primary method for determining the enthalpy of combustion of a compound. From this, the standard enthalpy of formation can be derived.

Methodology:

-

Sample Preparation: A precisely weighed pellet of the sample (typically 0.5-1.5 g) is placed in a crucible within a high-pressure vessel known as a bomb.

-

Bomb Assembly: A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via a fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a standard substance of known heat of combustion, such as benzoic acid[5]. The heat released by the combustion of the sample is then calculated from the observed temperature rise. Corrections are made for the heat of ignition and the formation of nitric acid from any nitrogen present. The enthalpy of combustion is calculated using the formula: ΔH = ΔU + ΔnRT, where ΔU is the change in internal energy, Δn is the change in the number of moles of gas in the reaction, R is the ideal gas constant, and T is the absolute temperature[5].

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6][7] It is used to determine melting point, enthalpy of fusion, and to study phase transitions.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (heating rate, starting and ending temperatures) and atmosphere (e.g., inert nitrogen) are set.

-

Data Acquisition: The instrument heats the sample and reference pans at a constant rate. The differential heat flow to the sample and reference is measured and recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks. The melting point is determined from the onset or peak of the melting endotherm. The area under the peak is proportional to the enthalpy change of the transition (e.g., enthalpy of fusion)[8].

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess thermal stability and decomposition profiles.[6][7][9]

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-20 mg) is placed in a tared TGA pan.

-

Instrument Setup: The pan is placed on a sensitive microbalance within the TGA furnace. The desired temperature program (heating rate) and atmosphere (e.g., inert or oxidative) are set.

-

Data Acquisition: The furnace heats the sample according to the specified program. The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The temperatures at which the rate of mass loss is maximum can also be determined from the derivative of the TGA curve.

Conclusion

While specific thermochemical data for this compound remains to be experimentally determined, a robust framework for its characterization exists. By leveraging the established data for analogous fluorinated and benzyloxy-substituted benzoic acids and employing standard experimental techniques such as combustion calorimetry, DSC, and TGA, a comprehensive thermochemical profile can be established. This information is invaluable for the rational design of chemical processes, formulation development, and ensuring the stability and quality of materials incorporating this and similar molecular scaffolds.

References

- 1. 3-Benzyloxybenzoic acid 97 69026-14-8 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. scirp.org [scirp.org]

- 6. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 7. What's the difference between DSC and TGA analysis? [xrfscientific.com]

- 8. fpe.umd.edu [fpe.umd.edu]

- 9. particletechlabs.com [particletechlabs.com]

An In-depth Technical Guide on the Crystalline Structure of 3-(4-Fluoro-benzyloxy)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated crystalline structure, synthesis, and potential biological significance of 3-(4-Fluoro-benzyloxy)-benzoic acid. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the date of this publication, this document compiles detailed information from closely related analogs to offer valuable insights for researchers. It includes predicted crystallographic parameters, detailed experimental protocols for synthesis and crystallization, and a discussion of potential biological activities based on the known pharmacology of similar molecular scaffolds. This guide is intended to serve as a foundational resource for scientists engaged in the research and development of novel therapeutic agents.

Introduction

This compound is a halogenated aromatic carboxylic acid. The presence of a fluorine atom, a benzyl ether linkage, and a carboxylic acid group suggests its potential as a versatile building block in medicinal chemistry. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity[1]. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[2][3][4].

The crystalline structure of a compound is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for drug development. Although the specific crystal structure of this compound has not been determined, analysis of analogous compounds allows for informed predictions.

Predicted Crystalline Structure and Properties

Based on the crystallographic data of structurally similar benzoic acid derivatives, this compound is expected to crystallize in a centrosymmetric space group, likely monoclinic (e.g., P2₁/c) or triclinic (P-1). A common structural motif for carboxylic acids is the formation of hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules interact via O-H···O hydrogen bonds.

The overall conformation of the molecule will be influenced by the torsion angles of the ether linkage and the orientation of the two aromatic rings relative to each other. The dihedral angle between the benzoic acid ring and the fluorobenzyl ring is anticipated to be non-planar.

Table 1: Predicted and Analogous Crystallographic Data

| Parameter | Predicted for this compound | 4'-cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate[5] | 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate[6] |

| Formula | C₁₄H₁₁FO₃ | C₂₇H₁₉NO₃ | C₃₅H₂₂ClNO₇ |

| Molecular Weight | 246.23 g/mol | 405.42 g/mol | 615.99 g/mol |

| Crystal System | Monoclinic or Triclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c or P-1 | P2₁/n | P2₁/c |

| a (Å) | ~10-15 | 10.899(3) | 11.2340(6) |

| b (Å) | ~5-10 | 11.109(3) | 16.0621(8) |

| c (Å) | ~15-25 | 17.151(4) | 16.3108(8) |

| α (°) ** | 90 | 90 | 90 |

| β (°) | ~90-110 | 102.731(7) | 102.046(2) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) ** | ~1200-1600 | 2026.1(8) | 2872.2(3) |

| Z | 4 | 4 | 4 |

Experimental Protocols

The following sections detail the probable methodologies for the synthesis and crystallization of this compound based on established procedures for similar compounds.

Synthesis of this compound

The synthesis of this compound can be achieved via a Williamson ether synthesis, a common and reliable method for forming ethers.

Reaction Scheme:

References

- 1. nbinno.com [nbinno.com]

- 2. globalscientificjournal.com [globalscientificjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(4-Fluoro-benzyloxy)-benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(4-Fluoro-benzyloxy)-benzoic acid, a key intermediate in the development of various therapeutic agents. The synthesis is a two-step process commencing with a Williamson ether synthesis to form methyl 3-(4-fluorobenzyloxy)benzoate, followed by the hydrolysis of the ester to yield the final product. This application note includes comprehensive experimental procedures, tables of quantitative data for key compounds, and visualizations of the synthetic workflow and a potential anti-inflammatory signaling pathway.

Introduction

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic incorporation of a fluorine atom can enhance a molecule's pharmacological profile by improving metabolic stability, lipophilicity, and binding affinity to biological targets. The benzyloxy moiety is also a common feature in bioactive compounds. This document outlines a reliable method for the synthesis of this compound, providing researchers with a foundational protocol for accessing this and structurally related molecules for drug discovery and development programs.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Methyl 3-hydroxybenzoate | 99-06-9 | C₈H₈O₃ | 152.15 | 72-74 | White crystalline solid |

| 4-Fluorobenzyl bromide | 459-46-1 | C₇H₆BrF | 189.03 | -8 | Colorless to light yellow liquid |

| Methyl 3-(4-fluorobenzyloxy)benzoate | 136577-77-8 | C₁₅H₁₃FO₃ | 260.26 | Not available | Not available |

| This compound | 457-97-6 | C₁₄H₁₁FO₃ | 246.24 | 148 | White solid[1] |

Table 2: Summary of Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Williamson Ether Synthesis | Methyl 3-hydroxybenzoate, 4-Fluorobenzyl bromide, K₂CO₃ | Acetone | 56 (Reflux) | 12 | 85-95 |

| Ester Hydrolysis | Methyl 3-(4-fluorobenzyloxy)benzoate, NaOH, H₂O/Methanol | Water/Methanol | 100 (Reflux) | 4 | >95 |

Experimental Protocols

Part 1: Synthesis of Methyl 3-(4-fluorobenzyloxy)benzoate

This procedure follows a standard Williamson ether synthesis protocol.

Materials:

-

Methyl 3-hydroxybenzoate

-

4-Fluorobenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq).

-

Dissolve the starting material in anhydrous acetone.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

To the stirring suspension, add 4-fluorobenzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(4-fluorobenzyloxy)benzoate. The product can be used in the next step without further purification if deemed sufficiently pure by TLC or NMR analysis.

Part 2: Synthesis of this compound

This procedure describes the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

-

Methyl 3-(4-fluorobenzyloxy)benzoate

-

Sodium hydroxide (NaOH)

-

Methanol

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve methyl 3-(4-fluorobenzyloxy)benzoate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.5 eq) to the solution.

-

Heat the mixture to reflux (approximately 100 °C) for 4 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous solution with deionized water.

-

Acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration using a Buchner funnel and wash with cold deionized water.

-

Dry the product under vacuum to obtain the pure this compound.[1]

Visualizations

Synthesis Workflow

Caption: Synthetic route for this compound.

Potential Anti-inflammatory Signaling Pathway

Many benzoic acid derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[2][3] The inhibition of this pathway leads to a reduction in the inflammatory response. Some derivatives have also been shown to reduce the expression of NOX2 and NF-κB, further contributing to their anti-inflammatory profile.[4]

Caption: Potential anti-inflammatory mechanism of action.

References

- 1. biosynce.com [biosynce.com]

- 2. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 3-(4-Fluoro-benzyloxy)-benzoic Acid in Amide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluoro-benzyloxy)-benzoic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of the fluorinated benzyl ether moiety offers a unique combination of properties, including potential for enhanced metabolic stability and altered lipophilicity, which can favorably influence the pharmacokinetic and pharmacodynamic profiles of derivative compounds.[1] This document provides detailed protocols for the utilization of this compound in amide coupling reactions, a cornerstone transformation in the synthesis of biologically active molecules. The resulting amides have potential applications in various therapeutic areas, including neurodegenerative diseases, by targeting key enzymes such as Monoamine Oxidase B (MAO-B).[2]

Data Presentation: Amide Coupling Reactions of Benzyloxy-Benzoic Acid Derivatives

The following table summarizes representative quantitative data for amide coupling reactions of benzyloxy-benzoic acid derivatives with various amines, providing a comparative overview of different coupling methods and conditions. Please note that yields are dependent on the specific amine and reaction conditions used.

| Carboxylic Acid | Amine | Coupling Method | Solvent | Reaction Time | Yield (%) |

| 4-(3-Fluorobenzyloxy)benzoic acid | 3-(1H-benzo[d]imidazol-2-yl)-4-methylaniline | Thionyl Chloride/Acyl Chloride | Toluene, Acetonitrile | 15 hours | 76%[3] |

| 4-(Benzyloxy)benzoic acid | N-Benzylamine | PPh₃/N-Chlorophthalimide | Toluene | 12 hours | 83%[4] |

| 3-Fluoro-5-iodobenzoic acid | Benzylamine | EDC/HOBt | DCM | 12 hours | 85% |

| 3-Fluoro-5-iodobenzoic acid | Morpholine | EDC/HOBt | DCM | 12 hours | 92% |

Experimental Protocols

Three common and effective methods for the amide coupling of this compound are detailed below.

Protocol 1: Acyl Chloride-Mediated Amide Coupling

This traditional two-step method involves the formation of a highly reactive acyl chloride intermediate.

Step 1: Synthesis of 3-(4-Fluoro-benzyloxy)-benzoyl chloride

-

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

-

Suspend the acid in anhydrous toluene or DCM.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to a gentle reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(4-Fluoro-benzyloxy)-benzoyl chloride, which can be used in the next step without further purification.

-

Step 2: Amide Formation

-

Materials:

-

Crude 3-(4-Fluoro-benzyloxy)-benzoyl chloride

-

Amine (primary or secondary)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

-

Procedure:

-

Dissolve the desired amine (1.0-1.2 eq) and TEA or DIPEA (1.5-2.0 eq) in anhydrous DCM or THF.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude 3-(4-Fluoro-benzyloxy)-benzoyl chloride in anhydrous DCM or THF to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure amide.

-

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a widely used and cost-effective one-pot method.[5]

-

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.0-1.2 eq) in anhydrous DCM or DMF.

-

Add DIPEA (2.5 eq) to the mixture.

-

Cool the reaction to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Protocol 3: HATU-Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often used for more challenging couplings.[6]

-

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Diisopropylethylamine (DIPEA)